

Spectroscopic Characterization of Methyl acetyl-D-phenylalaninate: A Technical Guide

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Compound of Interest

Compound Name: Methyl acetyl-D-phenylalaninate

Cat. No.: B556430

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This guide provides a comprehensive overview of the spectroscopic data for **Methyl acetyl-D-phenylalaninate**, a key derivative of the amino acid D-phenylalanine often utilized in pharmaceutical synthesis and research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is for the L-enantiomer, N-acetyl-L-phenylalanine methyl ester, which is spectroscopically identical to the D-enantiomer.

¹H NMR Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Methyl acetyl-phenylalaninate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Reference
8.33	d, J = 7.8 Hz	1H	-NH-	DMSO-d6	[1]
7.33 – 7.16	m	5H	Ar-H	DMSO-d6	[1]
4.44	ddd, J = 9.1, 7.7, 5.6 Hz	1H	α -CH	DMSO-d6	[1]
3.59	s	3H	-OCH ₃	DMSO-d6	[1]
3.00	dd, J = 13.8, 5.6 Hz	1H	β -CH ₂	DMSO-d6	[1]
2.87	dd, J = 13.7, 9.3 Hz	1H	β -CH ₂	DMSO-d6	[1]
1.79	s	3H	-COCH ₃	DMSO-d6	[1]
7.32 – 7.24	m	3H	Ar-H	CDCl ₃	[2]
7.09	dd, J = 7.9, 1.8 Hz	2H	Ar-H	CDCl ₃	[2]
6.02	d, J = 6.6 Hz	1H	-NH-	CDCl ₃	[2]
4.88	dt, J = 7.8, 5.8 Hz	1H	α -CH	CDCl ₃	[2]
3.72	s	3H	-OCH ₃	CDCl ₃	[2]
3.14	dd, J = 13.83, 5.7 Hz	1H	β -CH ₂	CDCl ₃	[2]
3.07	dd, J = 13.83, 5.7 Hz	1H	β -CH ₂	CDCl ₃	[2]
1.99	s	3H	-COCH ₃	CDCl ₃	[2]

¹³C NMR Data

Carbon NMR provides information about the different carbon environments in the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for Methyl acetyl-phenylalaninate

Chemical Shift (δ) ppm	Assignment	Solvent	Reference
172.19	Ester C=O	DMSO-d6	[1]
169.29	Amide C=O	DMSO-d6	[1]
137.25	Ar-C (quaternary)	DMSO-d6	[1]
128.99	Ar-CH	DMSO-d6	[1]
128.23	Ar-CH	DMSO-d6	[1]
126.52	Ar-CH	DMSO-d6	[1]
53.60	α -CH	DMSO-d6	[1]
51.79	-OCH ₃	DMSO-d6	[1]
36.72	β -CH ₂	DMSO-d6	[1]
22.23	-COCH ₃	DMSO-d6	[1]
172.0	Ester C=O	CDCl ₃	[2]
169.5	Amide C=O	CDCl ₃	[2]
135.8	Ar-C (quaternary)	CDCl ₃	[2]
129.2	Ar-CH	CDCl ₃	[2]
128.5	Ar-CH	CDCl ₃	[2]
127.1	Ar-CH	CDCl ₃	[2]
53.1	α -CH	CDCl ₃	[2]
52.2	-OCH ₃	CDCl ₃	[2]
37.8	β -CH ₂	CDCl ₃	[2]
23.0	-COCH ₃	CDCl ₃	[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Methyl acetyl-phenylalaninate

Technique	m/z	Interpretation	Reference
HRMS (ESI)	222.1130 $[M+H]^+$	Calculated for $[C_{12}H_{16}NO_3]^+$	[1]
HRMS (ESI)	375.2495 $[M+Na]^+$	Calculated for $[C_{12}H_{15}NO_3Na]^+$	[1]
GC-MS (EI)	162	$[M - COOCH_3]^+$ or $[M - C_2H_3O]^+$	[3]
GC-MS (EI)	120	$[M - CH_3CONHCH_2]^+$	[3]
GC-MS (EI)	91	$[C_7H_7]^+$ (tropylium ion)	[3]
GC-MS (EI)	88	$[CH_3OC(=O)CHNH_2]^+$	[3]
GC-MS (EI)	43	$[CH_3CO]^+$	[3]

Infrared (IR) Spectroscopy

While specific experimental IR data for **Methyl acetyl-D-phenylalaninate** is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands for **Methyl acetyl-D-phenylalaninate**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3300	N-H	Amide N-H stretch
3100-3000	C-H	Aromatic C-H stretch
3000-2850	C-H	Aliphatic C-H stretch
~1740	C=O	Ester carbonyl stretch
~1650	C=O	Amide I band (C=O stretch)
~1540	N-H	Amide II band (N-H bend)
1600-1450	C=C	Aromatic C=C stretches
~1200	C-O	Ester C-O stretch

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl acetyl-D-phenylalaninate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

- **Data Processing:** Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (Electrospray Ionization - ESI)

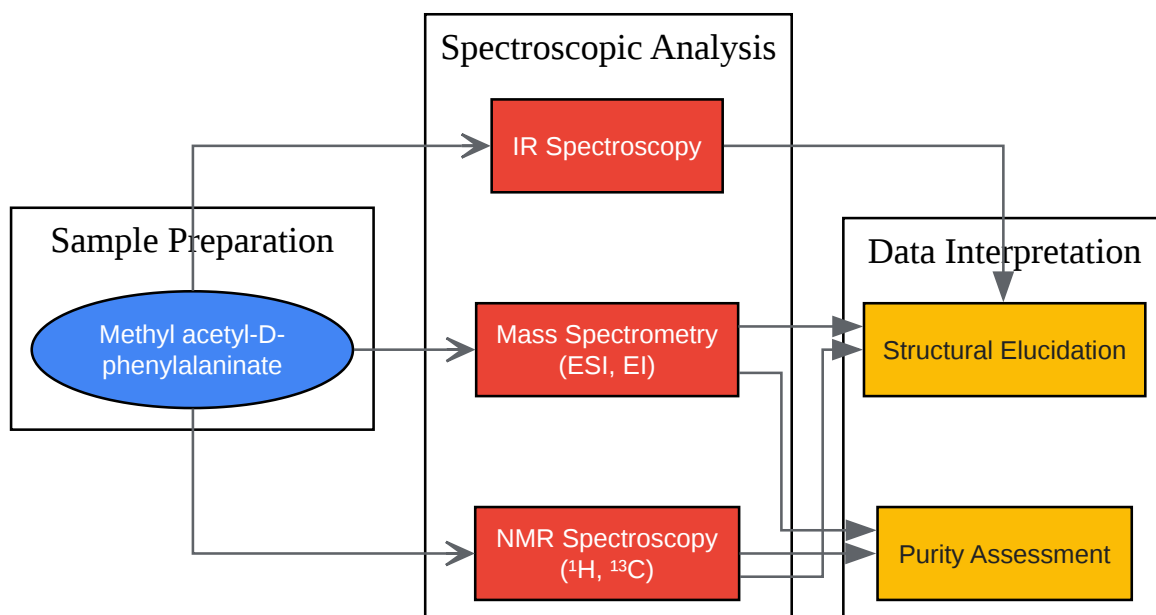
- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.
- **Ionization:** Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., $[M+H]^+$ or $[M+Na]^+$).
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the solid **Methyl acetyl-D-phenylalaninate** sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualizations

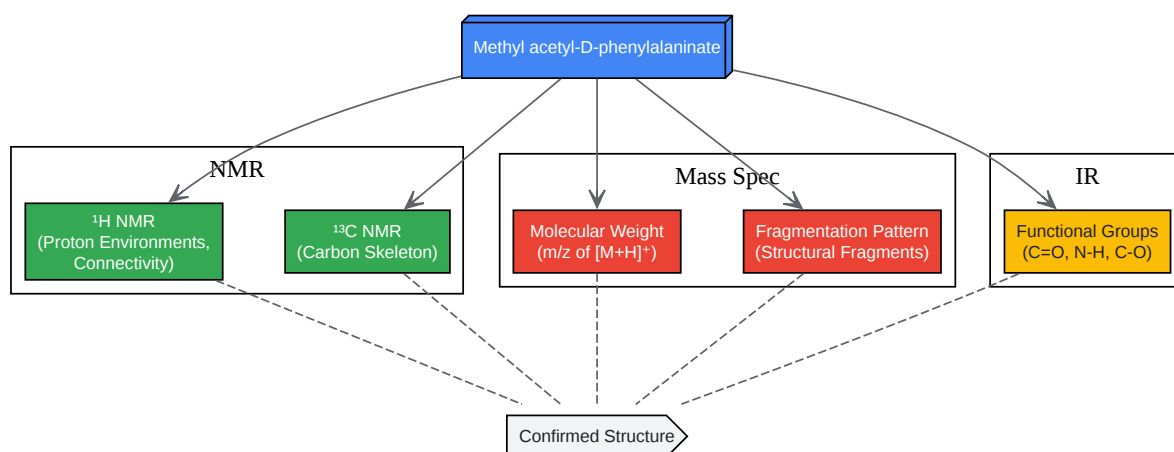
Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Information from Spectroscopic Techniques



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Caption: Contribution of different spectroscopic techniques to structural elucidation.

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